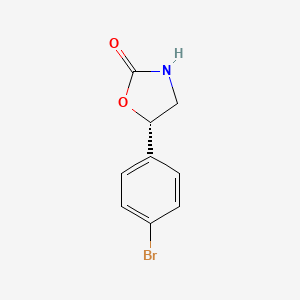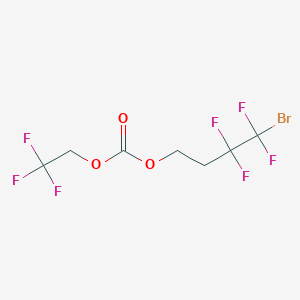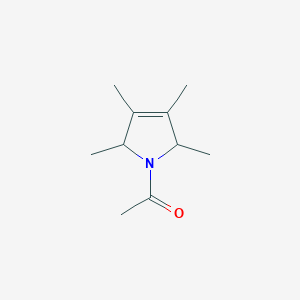![molecular formula C13H26N2 B15092545 4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B15092545.png)
4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine is an organic compound with a unique bicyclic structure. This compound is known for its applications in various fields, including organic synthesis and catalysis. Its structure consists of a bicyclo[2.2.2]octane framework with a diethylamino group attached to a methylene bridge, making it a versatile molecule in chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine typically involves the Diels-Alder reaction, followed by functional group modifications. One common method includes the reaction of benzylidene acetone with thiocyanates derived from secondary amines to form 4-aminobicyclo[2.2.2]octan-2-ones . This intermediate can then be further modified to introduce the diethylamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation and functional group transformations. The use of metal-free conditions and organic bases can enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted bicyclo[2.2.2]octane derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
Medicinal Chemistry: It is explored for its potential in developing new pharmaceuticals due to its unique structure and reactivity.
Material Science: The compound is used in the synthesis of metal-organic frameworks and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine involves its ability to act as a nucleophile or base in organic reactions. It can facilitate the formation of carbon-carbon and carbon-heteroatom bonds through various catalytic pathways. The bicyclic structure provides rigidity and stability, enhancing its reactivity and selectivity in chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Known for its use as a catalyst in organic synthesis.
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate: Used in the preparation of cycloalkanecarboxamides and related compounds.
Bicyclo[2.1.1]hexane: A valuable structure in bio-active compounds.
Uniqueness
4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine is unique due to its diethylamino group, which imparts distinct reactivity and functionalization potential compared to other bicyclic compounds. This makes it a valuable tool in synthetic organic chemistry and catalysis.
Eigenschaften
Molekularformel |
C13H26N2 |
|---|---|
Molekulargewicht |
210.36 g/mol |
IUPAC-Name |
4-(diethylaminomethyl)bicyclo[2.2.2]octan-1-amine |
InChI |
InChI=1S/C13H26N2/c1-3-15(4-2)11-12-5-8-13(14,9-6-12)10-7-12/h3-11,14H2,1-2H3 |
InChI-Schlüssel |
HIPNBTVKGADOLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC12CCC(CC1)(CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Fluorospiro[2.5]octan-1-amine](/img/structure/B15092479.png)
![4-Cyano-3,5-difluorophenyl 4'-ethyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B15092482.png)


![1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15092492.png)



![1-(7-Methylthieno[2,3-c]pyridin-3-yl)ethanone](/img/structure/B15092532.png)


